molecular formula C12H15ClF3N3O B1532173 N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride CAS No. 1458384-01-4

N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride

Cat. No.: B1532173
CAS No.: 1458384-01-4
M. Wt: 309.71 g/mol
InChI Key: QSYJHECVMKRKSN-UHFFFAOYSA-N
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Description

“N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride” is a chemical compound with the molecular formula C11H13F3N2 . It belongs to the class of phenylpiperazines .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and bonds within the molecule .

Scientific Research Applications

1. Chemical Synthesis and Optimization

Research into compounds structurally related to N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride includes the exploration of synthetic pathways and optimizations. For instance, the development of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase highlighted the importance of the triazine heterocycle and phenyl group substitution for enhancing pharmacokinetic properties (R. Thalji et al., 2013). This study showcases the process of lead optimization, crucial for the development of potent compounds with desirable drug-like qualities.

2. Catalytic Applications

Compounds featuring the piperazine-1-carboxamide structure have been explored for their catalytic capabilities. An example is the use of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, which demonstrated significant efficiency and selectivity (Zhouyu Wang et al., 2006). This research illustrates the potential of these compounds in facilitating specific chemical transformations, which is essential for producing enantiomerically pure pharmaceuticals.

3. Antimicrobial and Antitumor Activities

The piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. This line of investigation has identified compounds with promising growth inhibition properties, indicating the potential for developing new antimicrobial agents (M. Patil et al., 2021). Additionally, the synthesis of 1,2,4-triazine derivatives bearing the piperazine amide moiety and their investigation for anticancer activities against breast cancer cells have revealed compounds with promising antiproliferative effects (L. Yurttaş et al., 2014), underscoring the therapeutic potential of these molecules in oncology.

4. Drug Metabolism and Pharmacokinetics

Investigations into the metabolism of novel antineoplastic tyrosine kinase inhibitors, such as flumatinib, in chronic myelogenous leukemia patients have provided insight into the main metabolic pathways. These studies reveal the significance of amide bond cleavage, leading to the formation of metabolites through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Aishen Gong et al., 2010). Understanding the metabolism of such drugs is crucial for optimizing their pharmacokinetic profiles and minimizing potential drug-drug interactions.

Mechanism of Action

Target of Action

N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride, also known as TFMPP, is an entactogenic drug . Its primary target is the serotonin receptor in the brain . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, and the serotonin receptor is responsible for receiving and transmitting these signals .

Mode of Action

TFMPP selectively promotes the release of serotonin . When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine . This interaction with its targets leads to changes in mood and perception .

Biochemical Pathways

The primary biochemical pathway affected by TFMPP is the serotonergic pathway . By promoting the release of serotonin, TFMPP enhances the activity of this pathway, leading to increased transmission of serotonin signals . This can result in downstream effects such as mood elevation and increased sociability .

Pharmacokinetics

It is known that tfmpp can induce seizures, suggesting that it can cross the blood-brain barrier and interact with central nervous system targets .

Result of Action

The molecular and cellular effects of TFMPP’s action primarily involve the enhancement of serotonergic signaling . This can lead to a range of psychological effects, including mood elevation, increased sociability, and potentially hallucinations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TFMPP. For example, the presence of other substances, such as 1-benzylpiperazine, can enhance the effects of TFMPP . Additionally, individual factors such as the user’s health status, genetic makeup, and use of other medications can also impact the effects of TFMPP .

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O.ClH/c13-12(14,15)9-2-1-3-10(8-9)17-11(19)18-6-4-16-5-7-18;/h1-3,8,16H,4-7H2,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYJHECVMKRKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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